(1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
- The compound’s IUPAC name is (1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one .
- It belongs to the class of pyrroloquinolinones .
- The structure consists of a pyrroloquinoline core with an ethoxy group and a 4-chlorophenylimino substituent .
- This compound exhibits interesting biological properties due to its unique structure.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a in the synthesis of more complex molecules.
Biology: Investigated for its potential as a .
Medicine: Research focuses on its , , or properties.
Industry: Limited applications due to its specialized structure.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets include enzymes , receptors , or cellular pathways .
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H23ClN2O2/c1-5-27-16-10-17-13(2)12-22(3,4)25-20(17)18(11-16)19(21(25)26)24-15-8-6-14(23)7-9-15/h6-11,13H,5,12H2,1-4H3 |
InChI Key |
XGBYBQAXVDOLRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=O)N3C(CC2C)(C)C |
Origin of Product |
United States |
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